Vasonatrin Peptide (VNP) Trifluoroacetate

Description

Overview of the Natriuretic Peptide Family

The natriuretic peptide family consists of several key members, each with distinct origins and primary functions, although their actions can overlap. These peptides are synthesized as preprohormones and undergo proteolytic cleavage to their biologically active forms. nih.govahajournals.org

Atrial Natriuretic Peptide (ANP) is a 28-amino acid peptide primarily synthesized and secreted by cardiac muscle cells in the atria in response to atrial wall stretch, which occurs with increased blood volume. nih.govwikipedia.orgcolostate.edu Its main function is to reduce expanded extracellular fluid volume by promoting the excretion of sodium (natriuresis) and water (diuresis) by the kidneys. wikipedia.orgcolostate.edu ANP also induces vasodilation of blood vessels, leading to a decrease in blood pressure. nih.govnih.gov Furthermore, it has been shown to inhibit cardiac hypertrophy and remodeling. nih.gov ANP's actions are crucial for counteracting high blood pressure and conditions of fluid overload. physiology.org

C-type Natriuretic Peptide (CNP), first isolated from the porcine brain, is widely expressed in various tissues, including the central nervous system, vascular endothelium, and chondrocytes. mdpi.comnih.gov Unlike ANP and BNP, which primarily act as endocrine hormones, CNP is considered a paracrine/autocrine regulator, acting locally where it is produced. nih.govyoutube.com While its diuretic and natriuretic effects are limited compared to ANP and BNP, CNP is a potent vasodilator of both arteries and veins. nih.govahajournals.org It also plays a significant role in bone growth and has anti-proliferative effects on vascular smooth muscle cells. mdpi.comnih.gov

Despite its name, Brain Natriuretic Peptide (BNP) is primarily secreted by cardiomyocytes in the heart's ventricles in response to stretching caused by increased ventricular blood volume. wikipedia.orgnih.gov Its physiological actions are similar to those of ANP, including promoting natriuresis, diuresis, and vasodilation, which collectively lead to a reduction in blood pressure and cardiac workload. wikipedia.orgyoutube.com BNP serves as an important biomarker for heart failure, as its levels in the blood increase significantly in response to the cardiac stress associated with this condition. medlineplus.govyoutube.com

| Natriuretic Peptide | Primary Site of Synthesis | Primary Stimulus for Release | Key Biological Functions |

| ANP | Atrial myocytes wikipedia.org | Atrial stretch due to increased blood volume wikipedia.org | Natriuresis, diuresis, vasodilation, inhibition of cardiac hypertrophy wikipedia.orgcolostate.edunih.gov |

| CNP | Endothelial cells, brain, chondrocytes mdpi.comnih.gov | Cytokines, shear stress ahajournals.org | Potent vasodilation, bone growth, anti-proliferative effects mdpi.comnih.gov |

| BNP | Ventricular myocytes wikipedia.org | Ventricular stretch due to increased blood volume wikipedia.org | Natriuresis, diuresis, vasodilation, biomarker for heart failure wikipedia.orgyoutube.comyoutube.com |

The biological effects of natriuretic peptides are mediated by their interaction with specific cell surface receptors. mdpi.com There are three main types of natriuretic peptide receptors: NPR-A, NPR-B, and NPR-C. nih.gov

NPR-A (Natriuretic Peptide Receptor-A) is the principal receptor for both ANP and BNP. mdpi.comnih.gov It is a guanylyl cyclase-linked receptor, meaning its activation leads to the intracellular production of cyclic guanosine (B1672433) monophosphate (cGMP). physiology.orgwikipedia.org

NPR-B (Natriuretic Peptide Receptor-B) is the primary receptor for CNP. mdpi.com Similar to NPR-A, it is a guanylyl cyclase-coupled receptor that catalyzes the synthesis of cGMP upon activation by CNP. mdpi.comahajournals.org

NPR-C (Natriuretic Peptide Receptor-C) binds all three natriuretic peptides (ANP, BNP, and CNP). nih.gov It is primarily known as a clearance receptor, responsible for removing natriuretic peptides from circulation through internalization and degradation. mdpi.com However, some evidence suggests it may also have signaling functions, such as inhibiting adenylyl cyclase. nih.gov

| Receptor | Primary Ligand(s) | Signaling Mechanism | Primary Function |

| NPR-A | ANP, BNP mdpi.comnih.gov | Guanylyl cyclase activation, cGMP production physiology.orgwikipedia.org | Mediates natriuretic, diuretic, and vasodilatory effects of ANP and BNP nih.gov |

| NPR-B | CNP mdpi.com | Guanylyl cyclase activation, cGMP production mdpi.comahajournals.org | Mediates vasodilatory and anti-proliferative effects of CNP mdpi.com |

| NPR-C | ANP, BNP, CNP nih.gov | Clearance of natriuretic peptides, potential adenylyl cyclase inhibition mdpi.comnih.gov | Regulates circulating levels of natriuretic peptides mdpi.com |

Cyclic guanosine monophosphate (cGMP) is a crucial second messenger molecule in the signaling cascade of natriuretic peptides. nih.gov When natriuretic peptides bind to their respective guanylyl cyclase-linked receptors (NPR-A and NPR-B), the intracellular domain of the receptor is activated, leading to the conversion of guanosine triphosphate (GTP) to cGMP. wikipedia.orgyoutube.com This increase in intracellular cGMP concentration activates cGMP-dependent protein kinases (PKG), which in turn phosphorylate various downstream targets. wikipedia.org This phosphorylation cascade ultimately brings about the physiological effects associated with natriuretic peptides, such as smooth muscle relaxation (leading to vasodilation), and regulation of ion channels in the kidney (leading to natriuresis and diuresis). wikipedia.orgyoutube.comyoutube.com The cGMP signaling pathway is a fundamental mechanism by which the cardiovascular system is regulated. nih.govnih.gov

Conceptual Framework for Chimeric Peptide Design in Cardiovascular Research

The distinct, yet complementary, properties of the natriuretic peptides have led to the conceptualization and design of chimeric peptides in cardiovascular research. The goal of creating such chimeras is to engineer novel molecules that combine the most desirable attributes of different parent peptides into a single entity. nih.gov This approach aims to create therapeutics with an enhanced or more favorable biological profile than the naturally occurring peptides. nih.gov

Vasonatrin Peptide (VNP) is a prime example of this innovative strategy. nih.gov It is a synthetic chimeric peptide that fuses structural elements of both ANP and CNP. Specifically, VNP consists of the 22-amino acid ring structure of CNP and the 5-amino acid C-terminal tail of ANP. nih.govresearchgate.net The design rationale behind VNP is to harness the potent venodilating actions of CNP and the significant natriuretic and diuretic properties of ANP. nih.gov Research has shown that VNP not only possesses these combined characteristics but also exhibits unique arterial vasodilating properties not seen with either ANP or CNP alone. nih.govresearchgate.net The trifluoroacetate (B77799) salt form of VNP is often used in research to enhance its water solubility and stability. medchemexpress.com VNP exerts its effects through the cGMP-PKG signaling pathway. medchemexpress.commedchemexpress.comnih.gov

Rationale for Engineering Peptides with Combined Natriuretic Actions

The distinct physiological profiles of the native natriuretic peptides provided the rationale for designing synthetic peptides with combined actions. For instance, ANP is a potent natriuretic and diuretic agent, while CNP exhibits significant venodilating and anti-proliferative properties. nih.govmedchemexpress.com The engineering of chimeric peptides aims to harness the most desirable attributes of multiple parent peptides into a single molecule. The goal is to create a therapeutic agent with a broader and potentially more potent spectrum of activity than any single naturally occurring natriuretic peptide. This approach seeks to optimize the beneficial cardiovascular effects while potentially mitigating undesirable side effects. nih.gov The limited clinical success of infusions of single, native natriuretic peptides further prompted the development of these engineered hybrid molecules to improve their pharmacological profiles. researchgate.net

Historical Context of Vasonatrin Peptide (VNP) Discovery and Development

Vasonatrin Peptide (VNP) was first synthesized and reported in 1993 by a team of researchers at the Mayo Clinic. nih.govnih.gov This novel 27-amino acid peptide was intentionally designed as a chimera of ANP and CNP to investigate the potential for creating a synthetic molecule with unique and enhanced cardiovascular and renal properties. nih.govnih.govresearchgate.net The initial in vitro and in vivo studies demonstrated that VNP indeed possessed a unique combination of actions, including the venodilating properties of CNP and the natriuretic effects of ANP, along with a distinct arterial vasodilating action not strongly associated with either parent peptide. nih.govnih.govresearchgate.net

Defining Vasonatrin Peptide (VNP) Trifluoroacetate within the Natriuretic Peptide Research Landscape

This compound is the trifluoroacetate salt form of the synthetic VNP. The trifluoroacetate salt form is often utilized in research settings due to its enhanced water solubility and stability compared to the free form of the peptide. medchemexpress.commedchemexpress.com It is important to note that for research purposes, at equivalent molar concentrations, the salt and free forms of VNP exhibit comparable biological activity. medchemexpress.commedchemexpress.com

VNP as a Synthetic Chimeric Peptide Derived from ANP and CNP

Vasonatrin Peptide is a man-made, chimeric peptide, meaning it is artificially constructed from portions of different parent peptides. medchemexpress.comresearchgate.netnih.gov Specifically, VNP is a fusion of human C-type Natriuretic Peptide (CNP) and human Atrial Natriuretic Peptide (ANP). nih.govresearchgate.netnih.gov This design was intended to create a molecule that could interact with the receptors for both ANP and CNP, thereby eliciting a broader range of physiological effects. researchgate.net Research has shown that VNP possesses the venodilating actions characteristic of CNP, the natriuretic actions of ANP, and unique arterial vasodilating properties. medchemexpress.comnih.govmedchemexpress.com

Structural Composition of VNP: Integration of ANP and CNP Sequences

The structure of Vasonatrin Peptide is a testament to its chimeric origin. It incorporates the entire 22-amino acid sequence of human CNP, which forms a 17-amino acid ring via a disulfide bridge. nih.govresearchgate.netnih.gov This ring structure is a hallmark of the natriuretic peptide family. elsevierpure.com Appended to this CNP core is the five-amino acid carboxy-terminus (C-terminus) of human ANP. nih.govresearchgate.netnih.gov This structural integration results in a 27-amino acid peptide. nih.govnih.gov The specific amino acid sequence is Gly-Leu-Ser-Lys-Gly-Cys-Phe-Gly-Leu-Lys-Leu-Asp-Arg-Ile-Gly-Ser-Met-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr, with a disulfide bridge between the cysteine residues at positions 6 and 22. elabscience.com

Table 1: Comparative Vasorelaxant Effects of VNP, ANP, and CNP This table summarizes the rank order of potency for vasorelaxation in different isolated rat blood vessels as reported by Feng et al.

| Blood Vessel | Rank Order of Vasorelaxant Effect |

|---|---|

| Pulmonary Artery | VNP > ANP ≥ CNP |

| Abdominal Aorta | VNP > ANP > CNP |

| Celiac Vein | VNP > CNP > ANP |

Data sourced from nih.gov

Table 2: Key Properties of Vasonatrin Peptide (VNP) This table outlines the fundamental characteristics of VNP based on initial research findings.

| Property | Description | Source |

|---|---|---|

| Origin | Synthetic, Chimeric Peptide | medchemexpress.comresearchgate.netnih.gov |

| Parent Peptides | Atrial Natriuretic Peptide (ANP) and C-type Natriuretic Peptide (CNP) | nih.govresearchgate.netnih.gov |

| Structure | 22-amino acid sequence of CNP with the 5-amino acid C-terminus of ANP | nih.govresearchgate.netnih.gov |

| Total Amino Acids | 27 | nih.govnih.gov |

| Key Biological Actions | Venodilating (like CNP), Natriuretic (like ANP), and unique Arterial Vasodilating actions | medchemexpress.comnih.govmedchemexpress.com |

This is an interactive table. Click on the headers to sort.

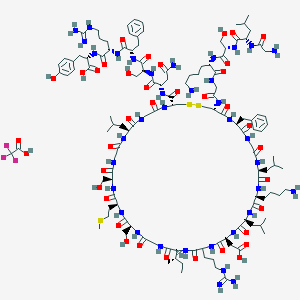

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,34S,37S,40S,43S,49S,52R)-52-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-[(2S)-butan-2-yl]-31-(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,22-bis(hydroxymethyl)-10,37,43-tris(2-methylpropyl)-19-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C124H198N36O36S3.C2HF3O2/c1-12-68(10)101-121(194)139-57-97(170)143-88(59-162)116(189)150-77(37-42-197-11)108(181)157-87(58-161)105(178)138-54-95(168)141-78(43-64(2)3)103(176)136-56-99(172)145-92(120(193)154-84(50-93(128)166)114(187)159-90(61-164)118(191)153-83(48-70-27-17-14-18-28-70)113(186)148-75(31-23-40-133-123(129)130)107(180)156-86(122(195)196)49-71-33-35-72(165)36-34-71)63-199-198-62-91(144-98(171)55-135-102(175)73(29-19-21-38-125)146-117(190)89(60-163)158-111(184)79(44-65(4)5)140-94(167)52-127)119(192)152-82(47-69-25-15-13-16-26-69)104(177)137-53-96(169)142-80(45-66(6)7)110(183)147-74(30-20-22-39-126)106(179)151-81(46-67(8)9)112(185)155-85(51-100(173)174)115(188)149-76(109(182)160-101)32-24-41-134-124(131)132;3-2(4,5)1(6)7/h13-18,25-28,33-36,64-68,73-92,101,161-165H,12,19-24,29-32,37-63,125-127H2,1-11H3,(H2,128,166)(H,135,175)(H,136,176)(H,137,177)(H,138,178)(H,139,194)(H,140,167)(H,141,168)(H,142,169)(H,143,170)(H,144,171)(H,145,172)(H,146,190)(H,147,183)(H,148,186)(H,149,188)(H,150,189)(H,151,179)(H,152,192)(H,153,191)(H,154,193)(H,155,185)(H,156,180)(H,157,181)(H,158,184)(H,159,187)(H,160,182)(H,173,174)(H,195,196)(H4,129,130,133)(H4,131,132,134);(H,6,7)/t68-,73-,74-,75-,76?,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,101-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSOKNKKIFXBDJ-MUQIQXKDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCSC)CO.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCSC)CO.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C126H199F3N36O38S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2979.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Chemical Considerations in Vasonatrin Peptide Vnp Research

Solid-Phase Peptide Synthesis (SPPS) Techniques for VNP Elucidation

The primary method for producing peptides like VNP is Solid-Phase Peptide Synthesis (SPPS), a technique that revolutionized the field by allowing for the efficient assembly of amino acid chains. vapourtec.com

Solid-Phase Peptide Synthesis (SPPS) is a foundational technique in peptide chemistry, first developed by Bruce Merrifield. vapourtec.com The core principle involves covalently attaching the first amino acid of the desired peptide sequence to an insoluble solid support, typically a polymer resin. vapourtec.compeptide.com The peptide chain is then elongated in a stepwise manner by adding subsequent, protected amino acids.

The process follows a cyclical pattern:

Attachment: The C-terminal amino acid is anchored to the solid resin. peptide.com

Deprotection: A temporary protecting group on the N-terminus (α-amino group) of the attached amino acid is removed. peptide.com

Coupling: The next N-protected amino acid in the sequence is activated and coupled to the newly deprotected amino group of the resin-bound amino acid, forming a peptide bond. peptide.com

Washing: Excess reagents and byproducts are washed away, which is simplified by the fact that the growing peptide is immobilized on the solid support. vapourtec.com

This cycle is repeated until the full peptide sequence is assembled. peptide.com A key concept in SPPS is the use of an "orthogonal" protection scheme. This means that the temporary N-terminal protecting groups and the permanent side-chain protecting groups on reactive amino acids can be removed under different chemical conditions. peptide.com The most common orthogonal strategy is the Fmoc/tBu scheme, where the base-labile Fmoc group protects the N-terminus, and acid-labile groups (like tert-butyl) protect the side chains. peptide.com This allows for selective deprotection and modification if needed.

The synthesis of Vasonatrin Peptide, a 27-amino acid peptide, is well-suited for Fmoc-based Solid-Phase Peptide Synthesis (SPPS). nih.govresearchgate.net While specific protocols for VNP are proprietary, a general methodological approach can be inferred from standard SPPS practices for similar peptides. google.com

The synthesis would begin by attaching the C-terminal amino acid of the VNP sequence to a suitable resin. The subsequent amino acids would be added sequentially using the Fmoc/tBu strategy. peptide.comgoogle.com After the final amino acid is coupled, the completed peptide chain is cleaved from the resin, and all the side-chain protecting groups are removed simultaneously. This final cleavage step is typically performed using a strong acid cocktail, most commonly containing a high concentration of trifluoroacetic acid (TFA). acs.orggenscript.com

Following cleavage, the crude peptide is precipitated, washed, and then purified, most often using reverse-phase high-performance liquid chromatography (RP-HPLC). peptide.com TFA is also a standard component of the mobile phase in HPLC because it acts as an ion-pairing agent, improving peak separation and resolution by forming ion pairs with charged groups on the peptide. peptide.comnih.gov

| Step | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 1. Resin Preparation & First Amino Acid Attachment | The C-terminal amino acid of VNP is anchored to a solid support resin. | Fmoc-protected amino acid, activation agent, resin (e.g., Wang, Rink Amide). | peptide.com |

| 2. Chain Elongation (Cyclical) | Sequential removal of the Fmoc group and coupling of the next Fmoc-protected amino acid. | Piperidine (for Fmoc removal), protected amino acids, coupling agents (e.g., HBTU, DIC). | vapourtec.compeptide.com |

| 3. Final Cleavage and Deprotection | The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed. | Cleavage cocktail containing Trifluoroacetic Acid (TFA) and scavengers. | acs.orggenscript.com |

| 4. Purification | The crude peptide is purified to high homogeneity. | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with TFA in the mobile phase. | peptide.com |

| 5. Lyophilization | The purified peptide solution is freeze-dried to yield a stable powder. | N/A | genscript.com |

The Role and Implications of Trifluoroacetate (B77799) (TFA) as a Counterion in Peptide Research

The synthesis and purification process for peptides like VNP invariably introduces other chemical entities, most notably trifluoroacetate (TFA), which can have significant and often overlooked effects in subsequent biological research.

Trifluoroacetic acid (TFA) is a ubiquitous and essential reagent in modern peptide chemistry, particularly in SPPS protocols using the Fmoc strategy. acs.orggenscript.com Its primary role is as the strong acid in the cleavage cocktail used to release the synthesized peptide from the solid resin support and remove acid-labile side-chain protecting groups. thermofisher.comresearchgate.net Furthermore, TFA is widely used as an ion-pairing agent during RP-HPLC purification, as it improves the separation of peptides. peptide.comnih.gov

Due to its use in these critical steps, TFA becomes an undesired but unavoidable byproduct in the final peptide preparation. acs.org During lyophilization (freeze-drying), free TFA is removed, but TFA anions remain electrostatically bound to positively charged sites on the peptide. genscript.com These sites include the N-terminal amino group and the side chains of basic amino acids such as Lysine, Arginine, and Histidine. acs.orgnih.gov The final product is therefore not the free peptide but a peptide-TFA salt. nih.gov The presence of this trifluoroacetate counterion can interfere with physicochemical characterizations and has been shown to affect the biological properties of the peptide. acs.orgnih.gov

For many years, TFA was considered a biologically inert counterion, but emerging evidence demonstrates that it is, in fact, bioactive and can produce its own biological effects, potentially confounding the interpretation of studies using TFA-salt peptides. biorxiv.orgbiorxiv.org The presence of residual TFA in peptide preparations has been reported to affect the accuracy and reproducibility of a range of cellular assays. nih.gov

The independent biological activity of TFA is a critical consideration in cellular experiments. Research has shown that TFA can directly influence cell behavior, muddying the results of studies on the peptide itself.

One significant finding is that TFA can inhibit cell proliferation. physiology.org A study demonstrated that TFA, at concentrations between 10⁻⁸ M and 10⁻⁷ M, reduced cell numbers and thymidine (B127349) incorporation in cultures of fetal rat osteoblasts and articular chondrocytes. physiology.org This suggests the effect is not specific to a single cell type. physiology.org When the biological effects of peptides in their TFA salt form were compared to their hydrochloride salt form, cell proliferation was consistently lower with the TFA salts. physiology.org

Conversely, other studies have noted that TFA's effect can vary, sometimes inhibiting cell growth at low concentrations while promoting it at higher doses. genscript.com Beyond proliferation, TFA has been found to impact cellular metabolism and can act as an allosteric modulator at the glycine (B1666218) receptor, enhancing its function. nih.govbiorxiv.org These findings underscore the possibility that TFA may be a confounding factor in numerous biological studies involving synthetic peptides. biorxiv.org

| Biological Effect | Cell/System Type | Observed Outcome | Reference |

|---|---|---|---|

| Cell Proliferation Inhibition | Fetal Rat Osteoblasts, Articular Chondrocytes | Reduced cell numbers and thymidine incorporation at nM concentrations. | physiology.org |

| Cell Growth Modulation | General Cell Culture | Can inhibit or promote cell growth depending on the dose. | genscript.com |

| Metabolic Impact | Cultured Human and Rat Liver Cells | Induces peroxisome proliferation, impacting cellular metabolism. | biorxiv.orgbiorxiv.org |

| Receptor Modulation | Glycine Receptor (GlyR) | Acts as an allosteric modulator, enhancing receptor function at low glycine concentrations. | nih.gov |

Compound Index

| Compound Name | Abbreviation | Role/Context |

|---|---|---|

| Vasonatrin Peptide | VNP | Subject of the article; a synthetic peptide. |

| Trifluoroacetic Acid / Trifluoroacetate | TFA | Reagent in peptide synthesis/purification and resulting counterion. |

| Atrial Natriuretic Peptide | ANP | Parent peptide for VNP structure. |

| C-type Natriuretic Peptide | CNP | Parent peptide for VNP structure. |

| Fluorenylmethyloxycarbonyl | Fmoc | N-terminal protecting group in SPPS. |

| tert-Butyl | tBu | Side-chain protecting group in SPPS. |

| Lysine | Lys | Basic amino acid that can bind TFA. |

| Arginine | Arg | Basic amino acid that can bind TFA. |

| Histidine | His | Basic amino acid that can bind TFA. |

| Piperidine | - | Reagent for Fmoc group removal. |

| Acetic Acid | - | Mentioned as an alternative, more biologically benign acid to TFA. |

| Hydrochloric Acid | HCl | Mentioned as an alternative counterion to TFA. |

Biological Activity of TFA Independent of the Peptide Moiety

Potential as an Allosteric Regulator (e.g., glycine receptors)

The trifluoroacetate (TFA) counterion is not merely an inert component of the peptide preparation; it can exert direct biological effects. Research has indicated that TFA may function as an allosteric regulator for certain receptors, such as the glycine receptor (GlyR). google.com Allosteric regulators bind to a site on a receptor that is distinct from the primary binding site of the endogenous ligand, thereby modulating the receptor's activity. In the case of GlyR, TFA was found to increase the receptor's activity, particularly at lower concentrations of its primary agonist, glycine. google.com This modulatory role highlights a significant potential for experimental confounding, where the observed biological effect of a peptide-TFA salt might be a composite of the peptide's action and the counterion's influence on unrelated receptor systems.

In vivo Bioactivity and Protein Modifications

The in vivo bioactivity of Vasonatrin Peptide is characterized by its potent cardiovascular and renal effects. mdpi.comresearchgate.net Studies have demonstrated that VNP possesses venodilating actions similar to CNP, natriuretic effects characteristic of ANP, and unique arterial vasodilating properties not observed with either parent peptide. biorxiv.orgmdpi.com It has been shown to stimulate both natriuretic peptide receptors A (NPRA) and B (NPRB), though with a preference for NPRB. oup.com

Beyond the intended bioactivity of the peptide itself, the TFA counterion introduces the risk of unintended protein modifications in vivo. google.com The trifluoroacetate molecule can lead to the trifluoroacetylation of free amino groups on proteins and phospholipids (B1166683) within the biological system. google.com This covalent modification alters the structure and potentially the function of endogenous proteins, representing a significant chemical alteration that can influence experimental outcomes. google.comyoutube.com

Activation of Peroxisome Proliferator-Activated Receptor (PPAR)-alpha by TFA

Recent mechanistic studies have revealed that trifluoroacetate is bioactive and can directly activate the peroxisome proliferator-activated receptor-alpha (PPARα). biorxiv.orgnih.gov PPARα is a nuclear receptor that plays a central role in regulating the genes involved in fatty acid metabolism. The activation of PPARα by TFA was confirmed through a series of investigations including RNA-seq, western blotting, metabolomics, and proteomics. biorxiv.orgnih.gov

Research Methodologies for Mitigating TFA Effects in Peptide Studies

Given the potential for trifluoroacetate to interfere with experimental results, researchers have developed and employed various methodologies to minimize or eliminate its presence in final peptide samples. The choice of strategy depends on the peptide's characteristics and the requirements of the downstream application.

Strategies for Minimizing TFA Residues in Research Samples

Several techniques are available to remove or exchange the TFA counterion from a synthetic peptide sample. The most common goal is to replace it with a more biologically compatible ion, such as chloride or acetate (B1210297).

Lyophilization from Acidic Solutions: A widely used method involves dissolving the peptide-TFA salt in a dilute solution of a stronger acid, typically hydrochloric acid (HCl), followed by lyophilization (freeze-drying). mdpi.comnih.gov This process is often repeated multiple times to ensure a more complete exchange. mdpi.comnih.gov The optimal concentration of HCl must be determined empirically, as concentrations that are too low may result in incomplete exchange, while concentrations that are too high could potentially modify the peptide. nih.gov

Ion-Exchange Chromatography: This is a classic and effective method for counterion exchange. The peptide solution is passed through an ion-exchange resin that has been pre-equilibrated with the desired counterion (e.g., chloride or acetate). The TFA ions are retained by the resin, and the peptide elutes as the new salt form.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While HPLC is a standard purification tool, it can also be adapted for counterion exchange by using a mobile phase containing the desired replacement ion, such as acetic acid.

Solid-Phase Extraction (SPE): A more recent approach utilizes reversed-phase solid-phase extraction for both peptide purification and counterion exchange in a single process. This method can be optimized by adjusting the mobile phase composition and elution program to yield peptides with high purity and very low TFA content.

Precipitation: Another strategy involves dissolving the peptide-TFA salt and inducing its precipitation by adjusting the pH, allowing for the removal of the TFA in the supernatant.

Table 1: Comparison of Methodologies for TFA Residue Minimization

| Methodology | Principle | Key Considerations | Reference |

|---|---|---|---|

| Lyophilization from HCl | Ion exchange driven by excess of a stronger acid (HCl) followed by removal of volatile components. | Requires multiple cycles for high efficiency; HCl concentration must be optimized (e.g., 10 mM) to avoid peptide degradation. | mdpi.com, nih.gov |

| Ion-Exchange Resin | Peptide is bound to a resin and eluted with a solution containing the desired counterion, leaving TFA behind. | Can achieve very high exchange efficiency (>95%); requires an additional dialysis step if low final salt concentration is needed. | |

| RP-HPLC Exchange | Mobile phase used during HPLC purification contains the replacement acid (e.g., acetic acid) to exchange the counterion. | Allows for simultaneous purification and partial-to-complete exchange. | |

| Solid-Phase Extraction (SPE) | A streamlined chromatography method for simultaneous purification and counterion exchange. | Efficient for various peptides, yielding high purity (>82%) and low TFA content (<0.36%). | |

| Deprotonation/Reprotonation | The peptide's amino groups are deprotonated in a basic solution to release TFA, followed by reprotonation with the desired acid. | Allows for complete removal of TFA and exchange with any other counterion. |

Comparative Studies Utilizing Alternative Counterions

The choice of counterion can significantly affect a peptide's physicochemical and biological properties. google.com Consequently, comparative studies using alternative counterions like hydrochloride (HCl) and acetate are crucial for accurately interpreting research data.

Trifluoroacetate salts are often favored during synthesis and purification, but regulatory bodies tend to prefer hydrochloride or acetate salts for therapeutic applications. Studies comparing these salt forms have revealed important differences:

Biological Activity: TFA itself can suppress the proliferation of certain cell types, an effect not observed with HCl salts. In other cases, TFA has been shown to induce cell growth. google.com The exchange of TFA for acetate in one study led to a different disease course in an animal model, indicating the counterion can influence early stages of a biological response. google.com

Secondary Structure and Aggregation: The presence of different counterions can alter the hydrogen-bonding network of a peptide, thereby affecting its secondary structure. google.com For example, the kinetics of fibril formation for some peptides is more rapid in the presence of a chloride counterion compared to TFA.

Spectroscopic Analysis: TFA can interfere with structural analysis techniques. It produces a strong infrared (IR) absorption band around 1670 cm⁻¹, which overlaps with the amide I band of peptides (1600–1700 cm⁻¹), complicating Fourier-transform infrared (FTIR) spectroscopy. google.com Replacing TFA with a different counterion is often necessary to obtain clear spectroscopic data.

Table 2: Comparative Effects of Common Peptide Counterions

| Property | Trifluoroacetate (TFA) | Hydrochloride (HCl) | Acetate | Reference |

|---|---|---|---|---|

| Source | Standard counterion from SPPS cleavage and HPLC purification. | Obtained via exchange, typically by lyophilization from HCl. | Obtained via exchange using HPLC or ion-exchange resin. | , google.com |

| Biological Effects | Can inhibit or promote cell growth; activates PPARα; allosteric regulator of glycine receptors. | Generally considered more biologically inert than TFA. | Generally considered biologically compatible. | biorxiv.org,, google.com |

| Physicochemical Properties | Can affect peptide secondary structure and solubility. | May alter aggregation kinetics (e.g., faster fibril formation in some cases). | Can influence peptide stability and structure. | , |

| Analytical Interference | Strong IR absorbance (~1670 cm⁻¹) interferes with FTIR analysis of peptide secondary structure. | Does not interfere with the amide I band in FTIR. | Does not interfere with the amide I band in FTIR. | , google.com |

| Regulatory View | Not favored for therapeutic use. | Commonly used and accepted in marketed therapeutic peptides. | Commonly used and accepted in marketed therapeutic peptides. |

Molecular and Cellular Mechanisms of Action of Vasonatrin Peptide Vnp

Interaction with Natriuretic Peptide Receptors

VNP exerts its effects by interacting with the family of natriuretic peptide receptors (NPRs), specifically NPR-A, NPR-B, and NPR-C. nih.govnih.gov

Vasonatrin peptide has the ability to bind to both natriuretic peptide receptor-A (NPR-A) and natriuretic peptide receptor-B (NPR-B). nih.gov Studies involving cross-linking in rat glomerular membranes have confirmed that VNP binds to NPR-A. nih.gov Molecular dynamics analyses have been employed to compare the binding affinities of VNP for both NPR-A and NPR-B. These computational studies indicate a stronger interaction between VNP and NPR-B, characterized by lower values for Van der Waals and electrostatic energy, as well as a 25% increase in hydrogen bond formation compared to the VNP/NPR-A complex. nih.gov

| Parameter | NPR-A | NPR-B | Reference |

|---|---|---|---|

| Binding Confirmed | Yes | Yes | nih.govnih.gov |

| Relative cGMP Stimulation (in transfected HEK-293 cells) | Baseline (1x) | ~11-fold higher than NPR-A | nih.gov |

| Molecular Dynamics Prediction | Lower Affinity | Higher Affinity (Lower energy state, more H-bonds) | nih.gov |

VNP also influences the expression of the natriuretic peptide receptor-C (NPR-C), which is known as the clearance receptor. nih.govwikipedia.org In studies on rat hearts under hypoxic conditions, prolonged hypoxia (7-28 days) was shown to significantly increase the mRNA levels of NPR-C. nih.gov Treatment with VNP was found to counteract this effect, significantly reducing the hypoxia-induced upregulation of NPR-C mRNA in a dose-dependent manner. nih.gov This suggests that VNP can modulate the clearance of natriuretic peptides from circulation, particularly in pathological states like hypoxia. nih.gov

Intracellular Signaling Cascades Activated by VNP

The binding of VNP to its receptors, primarily NPR-A and NPR-B, initiates a cascade of intracellular events centered around the production of the second messenger cGMP. nih.govnih.govnih.gov

Both NPR-A and NPR-B are membrane-bound receptors that possess intrinsic guanylate cyclase (GC) activity. wikipedia.orgnih.govnih.gov The binding of a ligand like VNP to the extracellular domain of these receptors allosterically activates the intracellular GC domain. nih.gov This activation catalyzes the conversion of guanosine (B1672433) 5'-triphosphate (GTP) to cyclic guanosine 3',5'-monophosphate (cGMP). wikipedia.orgnih.gov

Research has demonstrated that VNP binding effectively triggers this process. For instance, VNP has been shown to increase cGMP production in rat renal glomeruli, which is consistent with its functional binding to guanylate cyclase-linked receptors like NPR-A. nih.gov As previously noted, VNP's activation of NPR-B leads to a particularly robust generation of cGMP. nih.gov This enhanced intracellular cGMP level is the critical first step in the signaling pathway that mediates the peptide's physiological effects. nih.govnih.gov

Cross-talk with Other Intracellular Signaling Pathways (e.g., ER stress)

Vasonatrin Peptide (VNP) demonstrates significant cross-talk with intracellular signaling pathways, most notably the endoplasmic reticulum (ER) stress pathway. Research indicates that VNP can protect against ischemia-reperfusion injury in the diabetic heart by actively inhibiting ER stress. medchemexpress.commedchemexpress.com This protective mechanism is mediated through the cGMP-PKG signaling pathway. medchemexpress.commedchemexpress.com

Upon activation, this pathway leads to the suppression of key markers of ER stress, including glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP). medchemexpress.com By downregulating these proteins, VNP mitigates the accumulation of unfolded or misfolded proteins within the ER, a condition that can trigger cell death and inflammation. medchemexpress.comnih.gov This interaction highlights a crucial aspect of VNP's molecular action, extending beyond its primary cardiovascular effects to include cytoprotective roles. In mature adipocytes, VNP has also been shown to significantly increase intracellular levels of cGMP. medchemexpress.commedchemexpress.com

Table 1: Key Proteins in VNP-Mediated ER Stress Inhibition

| Protein | Role in ER Stress | Effect of VNP | Citation |

|---|---|---|---|

| GRP78 | A central regulator of ER stress, acting as a chaperone for protein folding. | Suppressed/Inhibited | medchemexpress.com |

| CHOP | A transcription factor induced by ER stress that can mediate apoptosis. | Suppressed/Inhibited | medchemexpress.com |

Mechanisms Underlying VNP-Mediated Vasorelaxation

Vasonatrin Peptide is a chimeric peptide, structurally combining elements of C-type natriuretic peptide (CNP) and Atrial Natriuretic Peptide (ANP). nih.govnih.gov This unique structure endows it with a distinct profile of vasorelaxant properties, combining and enhancing the actions of its parent molecules.

Arterial Vasodilating Actions Distinct from Parent Peptides

A defining characteristic of VNP is its potent arterial vasodilating effect, which is notably distinct from both ANP and CNP. nih.govnih.gov In studies using isolated canine femoral arteries, VNP induced a powerful relaxation of 90-100%, whereas both ANP and CNP at the same concentrations produced no significant relaxation. researchgate.net This demonstrates a unique and superior arterial-specific action. nih.govresearchgate.net Further studies on isolated rat blood vessels confirm VNP's higher potency in arteries compared to its parent peptides. nih.gov For instance, in the rat abdominal aorta, VNP was found to be significantly more effective at causing relaxation than both ANP and CNP. nih.gov The maximal relaxation response (Rmax) and the median effective concentration (EC50) underscore this distinction, showing VNP's enhanced efficacy in arterial tissues. nih.gov

Venodilating Actions Inherited from CNP

While its arterial actions are unique, VNP's effects on venous tissues are largely inherited from CNP. nih.govnih.gov CNP is known for its venodilating properties, and VNP exhibits similar, and in some cases greater, effects. nih.govresearchgate.net In canine femoral veins, both VNP and CNP were shown to mediate approximately 90% relaxation, while ANP had no effect. researchgate.net This highlights the transfer of CNP's venodilating function to the chimeric VNP. nih.gov In studies on the rat celiac vein, VNP demonstrated a potency for relaxation greater than that of ANP and comparable to or greater than that of CNP. nih.gov

Table 2: Comparative Vasorelaxing Effects of VNP, CNP, and ANP in Rat Blood Vessels

| Blood Vessel | Parameter | VNP | CNP | ANP | Citation |

|---|---|---|---|---|---|

| Pulmonary Artery | Rmax (%) | 76 ± 17 | 31 ± 8 | 38 ± 10 | nih.gov |

| EC50 (nmol/L) | 16 ± 11 | 148 ± 112 | 66 ± 47 | nih.gov | |

| Abdominal Aorta | Rmax (%) | 51 ± 14 | 22 ± 7 | 41 ± 10 | nih.gov |

| EC50 (nmol/L) | 35 ± 18 | 299 ± 84 | 16 ± 15 | nih.gov | |

| Celiac Vein | Rmax (%) | 62 ± 14 | 41 ± 8 | 11 ± 4 | nih.gov |

| EC50 (nmol/L) | 12 ± 8 | 14 ± 12 | 909 ± 445 | nih.gov |

Data presented as mean ± standard deviation.

Renal Mechanisms and Natriuretic Effects

VNP's chimeric structure also confers significant renal actions, primarily the potent natriuretic and diuretic effects characteristic of ANP. nih.govnih.govresearchgate.net

Modulation of Sodium Excretion Pathways

VNP actively promotes the excretion of sodium (natriuresis). nih.govresearchgate.net This function is derived from the five-amino acid C-terminus of ANP incorporated into its structure. nih.gov The natriuretic effect involves the modulation of sodium reabsorption in the nephron. nih.gov While the precise interaction with all renal sodium transporters has not been fully elucidated for VNP specifically, its parent peptide ANP is known to inhibit sodium reabsorption in the collecting duct. It is understood that VNP's actions lead to a significant increase in urinary sodium excretion. researchgate.net This is a key component of its role in regulating fluid and electrolyte balance.

Diuretic Activities and Underlying Mechanisms

In addition to promoting sodium excretion, VNP also has a marked diuretic effect, increasing urine flow. researchgate.net This activity is intrinsically linked to its natriuretic function; as more sodium is excreted, water follows osmotically, leading to increased urine volume. In vivo studies in rats have demonstrated that administration of VNP leads to a significant increase in urine flow, comparable to the effects seen with ANP. researchgate.net This diuretic action, combined with its natriuretic properties, underscores VNP's role as a potent regulator of renal fluid handling. nih.govresearchgate.net

Preclinical Research on Vasonatrin Peptide Vnp in Disease Models

Cardiovascular Research Applications

VNP has demonstrated significant activity in cardiovascular models, leveraging the biological actions of its parent peptides. nih.gov Research has focused on its potential to protect the heart from injury and maladaptive remodeling.

Myocardial ischemia-reperfusion (MI/R) injury is a significant clinical challenge, especially in patient populations with comorbidities like diabetes mellitus, who often experience more severe cardiac damage. bmj.com VNP has been investigated as a cardioprotective agent in this context. nih.govphysiology.org

Studies utilizing a high-fat diet-fed streptozotocin-induced diabetic rat model have shown that VNP administration provides significant cardioprotection against MI/R injury. bmj.comnih.gov In these models, diabetic rats subjected to 30 minutes of myocardial ischemia followed by reperfusion exhibited exacerbated cardiac dysfunction and tissue damage compared to non-diabetic controls. bmj.com Treatment with VNP before reperfusion led to a marked improvement in cardiac function, as measured by the instantaneous first derivation of left ventricle pressure (±LV dP/dtmax). nih.govahajournals.org

Furthermore, VNP treatment significantly reduced the extent of myocardial damage. The infarct size was smaller in VNP-treated diabetic rats compared to untreated diabetic controls. bmj.comahajournals.org This protective effect was also reflected in lower plasma levels of creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH), which are key biomarkers of cardiac muscle injury. nih.govahajournals.org

Table 1: Effect of Vasonatrin Peptide (VNP) on Myocardial Ischemia-Reperfusion (MI/R) Injury in Diabetic Rats Data synthesized from studies involving diabetic rat models subjected to MI/R.

| Parameter | Diabetic MI/R Control Group | Diabetic MI/R + VNP Group | Outcome of VNP Treatment | Citation |

| Infarct Size (%) | 53.5 ± 2.8 | 43.3 ± 3.6 | Reduction in infarct size | ahajournals.org |

| Apoptosis Index (%) | 45.7 ± 3.5 | 36.0 ± 2.1 | Reduction in cardiomyocyte apoptosis | ahajournals.org |

| +LV dP/dtmax (mmHg/s) | 2936 ± 90 | 3242 ± 103 | Improvement in cardiac contractility | ahajournals.org |

| -LV dP/dtmax (mmHg/s) | -2422 ± 83 | -2731 ± 79 | Improvement in cardiac relaxation | ahajournals.org |

| Caspase-3 Activity | Elevated | Significantly Reduced | Inhibition of apoptotic pathway | nih.gov |

| GRP78 Expression | Increased | Significantly Reduced | Attenuation of ER Stress | ahajournals.org |

| CHOP Expression | Increased | Significantly Reduced | Attenuation of ER Stress-mediated apoptosis | ahajournals.org |

The cardioprotective effects of VNP in the context of diabetic MI/R injury are linked to its ability to mitigate endoplasmic reticulum (ER) stress. bmj.comnih.gov MI/R is known to induce a significant ER stress response in the myocardium of diabetic subjects. bmj.com VNP treatment was found to protect the diabetic heart against this injury by inhibiting ER stress through the cGMP-PKG signaling pathway. nih.govmedchemexpress.com This was demonstrated by the reduced expression of key proteins involved in the ER stress response following VNP administration. bmj.comahajournals.org The inhibition of ER stress appears to be a critical mechanism for the observed enhancement of cell survival signals in the heart tissue. bmj.com

A direct consequence of VNP's ability to inhibit ER stress is the modulation of downstream apoptotic pathways. bmj.com Research has shown that VNP treatment significantly suppresses the expression of the 78-kDa glucose-regulated protein (GRP78) and the C/EBP homologous protein (CHOP), both of which are hallmark indicators of ER stress. nih.govahajournals.org GRP78 is a central regulator of the unfolded protein response, and CHOP is a key transcription factor that promotes apoptosis under conditions of prolonged ER stress. nih.gov

Cardiac hypertrophy, an enlargement of the heart muscle, can be an adaptive response to pressure overload but often progresses to heart failure. nih.gov Natriuretic peptides are known to play a role in counteracting hypertrophic signaling. nih.gov

Preclinical studies have investigated the effect of VNP in a model of isoprenaline-induced cardiomyocyte hypertrophy. nih.gov This research found that VNP treatment significantly attenuated the development of myocardial hypertrophy. nih.gov Cardiac hypertrophy is fundamentally characterized by an increase in cardiomyocyte size, which is driven by an elevated rate of protein synthesis. nih.gov The finding that VNP attenuates myocardial hypertrophy suggests its role in interfering with this pathological increase in cardiac myocyte protein production. nih.gov

Cardiac Hypertrophy Prevention Studies

Suppression of Cardiac Fibroblast Proliferation

Cardiac fibroblasts are integral to the structure and function of the heart. However, their excessive proliferation contributes to cardiac fibrosis, a hallmark of many cardiovascular diseases. Research into natriuretic peptides, from which VNP is derived, has shed light on potential anti-fibrotic mechanisms.

Studies on Atrial Natriuretic Peptide (ANP), a related natriuretic peptide, have demonstrated its ability to decrease the proliferation of cardiac fibroblasts as they differentiate into myofibroblasts. This effect is accompanied by a reduction in collagen secretion. The mechanism underlying these anti-proliferative and anti-fibrotic effects is linked to the intracellular second messenger, cyclic GMP (cGMP). ANP stimulates an increase in intracellular cGMP levels, and the effects of ANP on reducing fibroblast proliferation can be mimicked by a cGMP analog. This suggests that the VNP, which also signals through cGMP pathways, may share this capacity to suppress the excessive proliferation of cardiac fibroblasts, a key factor in pathological cardiac remodeling.

Pulmonary Hypertension Research

Table 1: Effect of Vasonatrin Peptide on Pulmonary Hemodynamics in a Hypoxia-Induced Pulmonary Hypertension Rat Model

| Hemodynamic Parameter | Outcome with VNP Treatment | Citation |

| Mean Pulmonary Arterial Pressure | Significantly Reduced | researchgate.net |

| Pulmonary Vascular Resistance | Significantly Reduced | researchgate.net |

| Pulmonary Blood Flow | Increased | researchgate.net |

Chronic pulmonary hypertension imposes a significant afterload on the right ventricle, leading to maladaptive changes including right ventricular hypertrophy (RVH) and remodeling of the pulmonary arteries. nih.govnih.gov Preclinical studies have shown that VNP can mitigate these structural changes. researchgate.net In rat models of hypoxia-induced pulmonary hypertension, treatment with VNP significantly reduced the extent of RVH. researchgate.net Furthermore, VNP treatment attenuated the muscularization of pulmonary arteries, a key feature of vascular remodeling in this disease state. researchgate.net These findings suggest that VNP has a protective role against the pathological structural changes in both the heart and pulmonary vasculature associated with pulmonary hypertension. researchgate.net

Table 2: Impact of Vasonatrin Peptide on Cardiac and Vascular Remodeling in Pulmonary Hypertension

| Parameter | Finding with VNP Treatment | Citation |

| Right Ventricular Hypertrophy (RVH) | Significantly Reduced | researchgate.net |

| Pulmonary Artery Muscularization | Attenuated | researchgate.net |

Metabolic and Adipocyte Function Research

Adiponectin is an important adipokine with insulin-sensitizing and anti-inflammatory properties. nih.gov Research using 3T3-L1 cells, a standard model for studying adipocytes, has revealed that VNP plays a regulatory role in adiponectin production. nih.gov In mature 3T3-L1 adipocytes, VNP markedly enhanced the expression of adiponectin mRNA as well as the secretion of the adiponectin protein. nih.govmagtechjournal.com This effect was found to be mediated through the guanylyl cyclase-coupled natriuretic peptide receptor, leading to an increase in intracellular cGMP. nih.gov The stimulation of adiponectin, a beneficial adipokine, points to a potential role for VNP in metabolic regulation. nih.gov

Adipose tissue can be a source of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), which are implicated in metabolic dysregulation. nih.gov Studies conducted on 3T3-L1 adipocytes have demonstrated that VNP can suppress the production of IL-6. nih.gov This inhibitory effect on a key inflammatory cytokine occurs alongside the stimulation of adiponectin, indicating a dual, beneficial action of VNP on adipocyte function. nih.gov The mechanism is also linked to the cGMP pathway, as blocking the natriuretic peptide receptor or its downstream signaling negated the effect. nih.gov This suggests VNP may help to create a more favorable anti-inflammatory profile within adipose tissue. nih.gov

Table 3: Effects of Vasonatrin Peptide on Adipocyte Function (3T3-L1 Cell Model)

| Parameter | Effect of VNP | Signaling Pathway | Citation |

| Adiponectin mRNA Expression | Markedly Enhanced | Guanylyl Cyclase/cGMP | nih.gov |

| Adiponectin Protein Secretion | Markedly Enhanced | Guanylyl Cyclase/cGMP | nih.gov |

| Interleukin-6 (IL-6) Production | Suppressed | Guanylyl Cyclase/cGMP | nih.gov |

Comparative Efficacy Studies with Other Natriuretic Peptides in Preclinical Models

Vasonatrin Peptide (VNP) is a synthetic chimeric peptide that incorporates structural elements of both Atrial Natriuretic Peptide (ANP) and C-type Natriuretic Peptide (CNP). nih.gov This unique structure gives VNP a distinct profile of biological activity, which has been explored in several preclinical studies to compare its efficacy with its parent peptides. These studies are crucial for understanding the potential therapeutic advantages of VNP.

In vitro studies have been conducted to determine the vasorelaxant effects of VNP compared to ANP and CNP in various isolated blood vessels from rats. One such study measured the concentration-dependent relaxation caused by these peptides in the pulmonary artery, abdominal aorta, and celiac vein. The results demonstrated that VNP was a more potent vasodilator than both ANP and CNP in these models.

The maximal relaxation (Rmax) induced by VNP was consistently higher across the different vascular beds compared to ANP and CNP. For instance, in the pulmonary artery with intact endothelium, VNP achieved a maximal relaxation of (76 +/- 17)%, while ANP and CNP produced maximal relaxations of (38 +/- 10)% and (31 +/- 8)%, respectively. nih.gov Similar trends were observed in the abdominal aorta and celiac vein. nih.gov

In terms of potency, determined by the median effective concentration (EC50), VNP also showed superiority. A lower EC50 value indicates a higher potency. In the pulmonary artery, VNP had an EC50 of 16 +/- 11 nmol/L, which was significantly lower than that of ANP (66 +/- 47 nmol/L) and CNP (148 +/- 112 nmol/L). nih.gov The relative potency of these peptides for inducing vasorelaxation was summarized as follows: VNP > ANP ≥ CNP in the pulmonary artery; VNP > ANP > CNP in the abdominal aorta; and VNP > CNP > ANP in the celiac vein. nih.gov These differences were found to be statistically significant. nih.gov Interestingly, the vasorelaxant effects of these peptides were not significantly different in vessels with or without an intact endothelium. nih.gov

Interactive Data Table: Comparative Vasorelaxant Effects of VNP, ANP, and CNP in Rat Blood Vessels

| Peptide | Blood Vessel | Maximal Response (Rmax) % | Median Effective Concentration (EC50) nmol/L |

|---|---|---|---|

| VNP | Pulmonary Artery | 76 +/- 17 | 16 +/- 11 |

| Abdominal Aorta | 51 +/- 14 | 35 +/- 18 | |

| Celiac Vein | 62 +/- 14 | 12 +/- 8 | |

| ANP | Pulmonary Artery | 38 +/- 10 | 66 +/- 47 |

| Abdominal Aorta | 41 +/- 10 | 16 +/- 15 | |

| Celiac Vein | 11 +/- 4 | 909 +/- 445 | |

| CNP | Pulmonary Artery | 31 +/- 8 | 148 +/- 112 |

| Abdominal Aorta | 22 +/- 7 | 299 +/- 84 | |

| Celiac Vein | 41 +/- 8 | 14 +/- 12 |

Data sourced from a study on isolated rat blood vessels with intact endothelium. nih.gov

Preclinical research indicates that VNP exhibits both natriuretic (excretion of sodium in urine) and diuretic (excretion of water in urine) properties. When compared to CNP, Vasonatrin Peptide resulted in a greater increase in urine flow, sodium excretion, plasma cyclic guanosine (B1672433) monophosphate (cGMP), and urinary cGMP excretion. researchgate.net However, these effects were observed to be less potent than those induced by ANP. researchgate.net

Advanced Methodologies and Analytical Approaches in Vasonatrin Peptide Vnp Research

Biochemical and Cell-Based Assays

Biochemical and cell-based assays are fundamental to understanding the functional effects of VNP at the protein and cellular levels. These methods allow researchers to measure signaling molecules, identify receptor interactions, and observe cellular responses in controlled environments.

Cyclic GMP Measurement (Intracellular, Plasma, Urine)

A primary mechanism of action for natriuretic peptides, including VNP, is the stimulation of particulate guanylate cyclase receptors, leading to an increase in the intracellular second messenger, cyclic guanosine (B1672433) monophosphate (cGMP). embopress.org Consequently, the measurement of cGMP is a critical readout for VNP activity. VNP has been shown to significantly increase intracellular cGMP levels. nih.gov

Researchers quantify cGMP in various biological samples to assess both local and systemic effects. Methodologies include:

Radioimmunoassay (RIA): A highly sensitive technique used to measure cGMP concentrations in plasma and urine samples following VNP administration. researchgate.netresearchgate.net Studies have used RIA to demonstrate that VNP elevates plasma and urinary cGMP levels. researchgate.netnih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): A common method for quantifying cGMP in cell culture supernatants and cell lysates, providing a measure of intracellular production. researchgate.netnih.gov

These measurements are vital for correlating the peptide's presence with its downstream biological signaling. Plasma cGMP reflects the spill-over from intracellular production, while urinary cGMP levels can indicate the activity of endogenous vasoactive systems. nih.gov

Table 1: Methodologies for cGMP Measurement in VNP Research

| Sample Type | Analytical Method | Purpose | Key Findings | Citations |

|---|---|---|---|---|

| Intracellular | Radioimmunoassay (RIA), ELISA | To measure direct cellular response to VNP | VNP significantly increases intracellular cGMP in adipocytes and transfected HEK-293 cells. | nih.govresearchgate.net |

| Plasma | Radioimmunoassay (RIA) | To assess systemic cGMP levels after VNP administration | VNP administration leads to elevated plasma cGMP concentrations in rats. | researchgate.netnih.govresearchgate.net |

Receptor Binding and Activation Assays (e.g., cGMP generation)

Identifying the specific receptors through which VNP exerts its effects is crucial. VNP interacts with natriuretic peptide receptors (NPRs), primarily the guanylate cyclase-linked receptors NPR-A and NPR-B, and the clearance receptor, NPR-C. nih.govnih.gov

Advanced analytical approaches are used to determine VNP's binding profile and functional activation of these receptors:

Autoradiography and Cross-linking Studies: These techniques are used to visualize and identify which receptors VNP binds to in tissue preparations. Studies using rat renal glomeruli and arteries have shown that VNP binds to both NPR-A and, predominantly, the NPR-C receptor. nih.gov

Competitive Binding Assays: In these assays, the binding of radiolabeled VNP is displaced by other known natriuretic peptides (like ANP and CNP) or receptor-specific ligands, which helps to confirm its affinity for receptors like NPR-C. nih.gov

Cell-Based Functional Assays: To confirm that binding leads to receptor activation, researchers use cells engineered to express a specific receptor subtype (e.g., HEK-293 cells transfected with NPRA or NPRB). The functional consequence of VNP binding is then measured by the production of the second messenger cGMP. researchgate.netnih.gov For instance, VNP was found to increase cGMP production in rat renal glomeruli, indicating a functional binding to the NPR-A receptor. nih.gov

Table 2: VNP Receptor Binding and Activation Findings

| Assay Type | Cell/Tissue Model | Key Finding | Citation |

|---|---|---|---|

| Autoradiography & Cross-linking | Rat renal glomeruli and femoral artery | VNP binds to both NPR-A and NPR-C receptors. | nih.gov |

| Functional cGMP Assay | Rat renal glomeruli | VNP functionally binds to and activates NPR-A, increasing cGMP production. | nih.gov |

Cell Culture Models for Investigating VNP Effects (e.g., cardiac myocytes, adipocytes, vascular smooth muscle cells)

In vitro cell culture models provide controlled environments to dissect the specific effects of VNP on different cell types implicated in its physiological actions.

Adipocytes: Studies using differentiated 3T3-L1 adipocytes have been instrumental in uncovering VNP's role in regulating adipokine production. nih.gov In this model, VNP was shown to enhance the expression and secretion of adiponectin while suppressing the production of the pro-inflammatory cytokine interleukin-6 (IL-6). nih.gov

Vascular Smooth Muscle Cells (VSMCs): VSMCs are critical in regulating vascular tone and are used to study the vasorelaxant properties of natriuretic peptides. nih.gov Research on VSMCs helps elucidate pathways related to vascular remodeling and hypertrophy. nih.gov However, it is a critical methodological consideration that the process of isolating and culturing VSMCs can dramatically alter the expression profile of natriuretic peptide receptors, particularly causing a significant upregulation of the clearance receptor NPR-C. nih.govmdpi.com This phenotypic switch must be accounted for when interpreting data from cultured VSMCs. mdpi.com

Cardiac Myocytes and Tissue: To investigate VNP's cardiac effects, researchers use models such as isolated left ventricular muscle strips and in vivo models of cardiac hypoxia. nih.govnih.gov These models allow for the study of VNP's influence on cardiac contractility and gene expression in response to pathological stimuli like hypoxia. nih.govnih.gov

Use of Specific Antagonists and Agonists for Pathway Elucidation (e.g., HS-142-1, KT-5823, 8-br-cGMP)

To confirm the specific signaling pathways activated by VNP, researchers employ pharmacological tools that selectively block or mimic steps in the cascade. This approach provides definitive evidence for the involvement of specific receptors and downstream effectors.

HS-142-1: A non-peptide antagonist of particulate guanylyl cyclase-coupled natriuretic peptide receptors (NPR-A and NPR-B). In studies with adipocytes, the use of HS-142-1 inhibited the effects of VNP, confirming that VNP's actions are mediated through these receptors. nih.gov

KT-5823: An inhibitor of cGMP-dependent protein kinase (PKG), a key downstream effector of cGMP. The ability of KT-5823 to block VNP's effects on adiponectin and IL-6 production demonstrates that the signaling pathway proceeds through PKG activation. nih.govnih.gov

8-bromo-cGMP (8-br-cGMP): A membrane-permeable analog of cGMP that directly activates PKG. In adipocyte models, 8-br-cGMP was shown to mimic the effects of VNP. nih.gov This finding provides strong evidence that the increase in intracellular cGMP is the sufficient and primary driver of VNP's observed cellular effects. nih.gov

Table 3: Pharmacological Tools for VNP Pathway Elucidation

| Compound | Type | Mechanism of Action | Use in VNP Research | Citation |

|---|---|---|---|---|

| HS-142-1 | Antagonist | Blocks guanylyl cyclase-coupled natriuretic peptide receptors (NPR-A/B) | To demonstrate that VNP's effects are dependent on NPR activation. | nih.gov |

| KT-5823 | Inhibitor | Inhibits cGMP-dependent protein kinase (PKG) | To confirm that VNP's signaling cascade requires PKG. | nih.gov |

Molecular and 'Omics' Level Investigations

Molecular biology techniques allow for the investigation of how VNP influences cellular function at the level of gene expression.

Gene Expression Analysis (e.g., mRNA expression of adiponectin, NPR-C)

Quantitative polymerase chain reaction (qPCR) is a standard technique used to measure the messenger RNA (mRNA) levels of specific genes, providing insight into how VNP modulates gene transcription.

Adiponectin and IL-6 in Adipocytes: In 3T3-L1 adipocytes, VNP was found to markedly enhance the mRNA expression of adiponectin, an anti-inflammatory and insulin-sensitizing adipokine. nih.gov Conversely, it suppressed the expression of the pro-inflammatory cytokine IL-6. nih.gov

NPR-C in Cardiac Tissue: In a rat model of hypoxia, which caused an increase in NPR-C expression in the heart, treatment with VNP was shown to significantly reduce the NPR-C mRNA level in a dose-dependent manner. nih.gov This suggests a regulatory feedback mechanism where VNP can downregulate its own clearance receptor under certain pathological conditions. nih.gov

Table 4: VNP-Mediated Changes in Gene Expression

| Gene | Cell/Tissue Model | Analytical Method | Effect of VNP | Citation |

|---|---|---|---|---|

| Adiponectin | 3T3-L1 Adipocytes | Quantitative PCR | Markedly enhanced mRNA expression | nih.gov |

| Interleukin-6 (IL-6) | 3T3-L1 Adipocytes | Quantitative PCR | Suppressed mRNA expression | nih.gov |

Protein Expression and Modification Analysis (e.g., Western blotting, trifluoroacetylation detection)

In the study of Vasonatrin Peptide (VNP), a chimera of atrial natriuretic peptide (ANP) and C-type natriuretic peptide (CNP), analyzing protein expression is fundamental to understanding its mechanism of action. nih.govnih.govbachem.com Western blotting is a cornerstone technique for this purpose, allowing for the detection and quantification of specific proteins in tissue or cell lysates. For instance, research into VNP's effects on cardiac tissue may involve using Western blotting to measure the expression levels of proteins involved in the cGMP-PKG signaling pathway, which is known to be modulated by VNP. medchemexpress.com However, detecting small peptides like VNP via conventional Western blotting can be challenging because they can easily detach from the blotting membrane. nih.gov A vacuum-assisted detection method has been shown to significantly improve the sensitivity of Western blotting for small peptides by preventing this detachment, offering a more reliable way to quantify VNP or its downstream protein targets. nih.gov

A critical aspect of analyzing synthetic peptides like VNP Trifluoroacetate (B77799) is the detection of potential modifications, specifically trifluoroacetylation. Trifluoroacetic acid (TFA) is frequently used during solid-phase peptide synthesis and purification, and it can inadvertently react with the peptide itself. pnas.orgnih.gov This reaction can lead to the formation of N-terminal trifluoroacetylated peptides, a modification that can alter biological activity and terminate peptide chain synthesis. nih.gov The mechanism involves the generation of trifluoroacetoxymethyl groups on the synthesis resin, which can then transfer the trifluoroacetyl group to the peptide's amine groups. nih.gov

Therefore, rigorous analytical methods are required to detect and quantify both residual TFA and trifluoroacetylated impurities in the final peptide product. Ion chromatography is a sensitive method developed for determining the concentration of residual trifluoroacetate in peptide preparations, with detection limits below 90 ng/ml. nih.govthermofisher.com This quality control step is crucial to ensure that the observed biological effects are attributable to the intended peptide and not the TFA counter-ion or modified peptide byproducts.

Metabolomics and Proteomics in the Context of TFA Bioactivity Research

The use of Vasonatrin Peptide as a trifluoroacetate salt necessitates a careful consideration of the potential biological activity of the TFA counter-ion. While often considered inert, studies have shown that TFA can exhibit bioactivity. Oral repeated-dose studies in rats have identified the liver as a target organ for TFA, with effects including mild liver hypertrophy. nih.gov Biomarker analysis further suggests that TFA acts as a weak peroxisome proliferator in rats. nih.gov

This inherent bioactivity of TFA presents a potential confounding factor in VNP research. To dissect the specific effects of the VNP peptide from those of the TFA moiety, advanced analytical approaches like metabolomics and proteomics are indispensable.

Proteomics: This approach would allow for a global, unbiased analysis of protein expression changes in response to VNP Trifluoroacetate administration. By comparing the proteome of cells or tissues treated with VNP Trifluoroacetate to those treated with a control substance (e.g., sodium trifluoroacetate), researchers could identify protein expression changes unique to the VNP peptide.

Metabolomics: Similarly, metabolomics can map the changes in small-molecule metabolites. This could reveal metabolic pathways specifically altered by the VNP peptide versus those affected by TFA's action on the liver or other tissues.

These 'omics' technologies provide a systems-biology perspective, crucial for interpreting data from preclinical models and ensuring that the therapeutic effects attributed to VNP are not influenced by the trifluoroacetate salt.

RNA Sequencing for Gene Expression Profiling

RNA sequencing (RNA-Seq) and other gene expression profiling techniques, such as quantitative PCR (qPCR), are powerful tools for elucidating the molecular pathways modulated by VNP. By quantifying changes in messenger RNA (mRNA) levels, researchers can understand how VNP regulates cellular function at the transcriptional level.

For example, studies have used qPCR to examine how VNP affects the expression of natriuretic peptide receptors. In rat models of hypoxia, VNP administration was found to significantly reduce the hypoxia-induced upregulation of Natriuretic Peptide Receptor-C (NPR-C) mRNA in the heart. nih.gov Similarly, in studies of hypoxia-induced pulmonary hypertension in rats, VNP treatment was associated with decreased cardiac NPR-C mRNA expression. nih.gov Gene expression analysis in animal models of cardiac hypertrophy and fibrosis has also shown that the genes for ANP and BNP are upregulated in pathological states, a process that could be modulated by exogenous peptides like VNP. nih.gov

These findings demonstrate the utility of gene expression profiling in pinpointing the specific receptors and signaling components targeted by VNP, providing a deeper understanding of its therapeutic potential in cardiovascular diseases.

Preclinical Animal Models and Experimental Design

Rodent Models of Cardiovascular Disease (e.g., diabetic myocardial ischemia-reperfusion, pulmonary hypertension)

Rodent models are essential for investigating the therapeutic potential of VNP Trifluoroacetate in complex cardiovascular diseases. nih.gove-dmj.org Their relatively short life cycles and the availability of genetically altered strains make them valuable tools for preclinical research. nih.gov

Diabetic Myocardial Ischemia-Reperfusion (I/R) Injury: VNP has been shown to protect the diabetic heart against I/R injury. medchemexpress.com Rodent models are critical for studying this effect. These models are typically created by inducing diabetes, often with streptozotocin (B1681764) (in Type 1 models) or a high-fat diet (in Type 2 models), followed by surgically inducing a temporary blockage of a coronary artery (ischemia) and then releasing it (reperfusion). e-dmj.orgnih.govplos.org In diabetic rat models of myocardial I/R, VNP treatment has been observed to improve cardiac function and reduce tissue damage. medchemexpress.com

Pulmonary Hypertension (PH): Animal models are crucial for studying PH, a condition for which VNP has shown preventative and therapeutic effects. nih.gov Common methods for inducing PH in rats include exposure to chronic hypobaric hypoxia or a single injection of monocrotaline. nih.govnih.govnih.govfrontiersin.org In a rat model of hypobaric hypoxia-induced PH, VNP treatment significantly reduced mean pulmonary arterial pressure, pulmonary vascular resistance, and right ventricular hypertrophy. nih.gov

The table below summarizes key findings from a study using a rat model of hypoxia-induced pulmonary hypertension.

Interactive Table: Effects of VNP in a Rat Model of Hypoxia-Induced Pulmonary Hypertension

| Parameter | Hypoxia + Saline Group | Hypoxia + VNP Group | Effect of VNP |

|---|---|---|---|

| Mean Pulmonary Arterial Pressure | Significantly Increased | Significantly Reduced vs. Saline | Reduction |

| Pulmonary Vascular Resistance | Significantly Increased | Significantly Reduced vs. Saline | Reduction |

| Right Ventricular Hypertrophy | Present | Significantly Reduced vs. Saline | Reduction |

| Plasma Endothelin-1 (ET-1) | Elevated | Significantly Lower vs. Saline | Reduction |

| Plasma Angiotensin II (AngII) | Elevated | Significantly Lower vs. Saline | Reduction |

Data synthesized from findings reported in studies on VNP in HPH models. nih.gov

Models for Studying Natriuretic and Vasodilating Actions

VNP is a chimeric peptide designed to possess both the natriuretic actions of ANP and the vasodilating actions of CNP. nih.govnih.govmedchemexpress.com Animal models are used to characterize these distinct physiological effects in vivo. nih.gov

Models for Natriuretic Action: The natriuretic effect (excretion of sodium in urine) is typically studied in normal or hypertensive rats. nih.govnih.gov Following administration of VNP, urine is collected over several hours, and its volume and sodium concentration are measured to determine the extent of diuresis and natriuresis. These experiments have confirmed that VNP retains the potent natriuretic properties characteristic of ANP. nih.govresearchgate.net Genetically engineered models, such as mice lacking specific natriuretic peptide receptors, are also invaluable for dissecting the precise pathways through which VNP exerts its renal effects. nih.gov

Models for Vasodilating Action: The vasodilating (blood vessel relaxing) effects of VNP are assessed both in vitro and in vivo. nih.govnih.gov

In Vitro Models: Isolated arterial and venous rings from animals such as rats or dogs are mounted in organ baths. nih.govresearchgate.net The ability of VNP to relax pre-constricted vessels is measured, demonstrating its direct effect on vascular smooth muscle. These studies have shown that VNP has venodilating actions similar to CNP and unique arterial vasodilating actions. nih.govnih.gov

Consideration of TFA's Bioactivity in Animal Model Interpretation

When interpreting results from animal studies using VNP Trifluoroacetate, it is scientifically rigorous to consider the potential biological effects of the TFA counter-ion. As noted, TFA is not entirely inert and can cause mild liver hypertrophy in rats, indicating it has some level of biological activity. nih.gov

This necessitates careful experimental design to isolate the effects of the peptide from its salt form. The inclusion of a proper vehicle control group is paramount. In this context, the control group should be administered a solution containing trifluoroacetate at the same concentration delivered to the experimental group, but without the VNP peptide.

By comparing the outcomes of the VNP Trifluoroacetate group, the vehicle (TFA) control group, and a saline control group, researchers can confidently attribute specific physiological changes to the VNP peptide itself. For instance, if a change in a cardiovascular parameter is observed in the VNP group but not in the TFA control group, the effect can be ascribed to the peptide. Conversely, any effects observed in both the VNP and TFA groups might indicate a contribution from the counter-ion, warranting further investigation with the 'omics' approaches discussed previously. This level of experimental control is essential for the accurate interpretation of data from animal models and for validating VNP as a specific therapeutic agent.

Structure-Activity Relationship (SAR) Studies of Vasonatrin Peptide and Analogs

The biological activity of Vasonatrin Peptide is intrinsically linked to its unique chimeric structure, which consists of the 22-amino acid ring of C-type natriuretic peptide (CNP) and the five-amino acid C-terminal tail of atrial natriuretic peptide (ANP). nih.govnih.gov This design imparts both the venodilating properties of CNP and the natriuretic and arterial vasodilating actions of ANP. nih.gov Structure-activity relationship (SAR) studies are crucial for understanding how the specific arrangement and sequence of amino acids in VNP contribute to its multifaceted biological functions.